3,3,3-Trifluoro-1-phenylpropane-1,2-diamine
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Overview
Description
3,3,3-Trifluoro-1-phenylpropane-1,2-diamine is an organic compound with the molecular formula C9H11F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenylpropane backbone, which includes two amine groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-phenylpropane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3,3-trifluoro-1-phenylpropane-1,2-dione.
Reduction: The dione is then reduced to the corresponding diol using a reducing agent such as sodium borohydride.
Amination: The diol is subsequently converted to the diamine through an amination reaction, often using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-phenylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3,3-Trifluoro-1-phenylpropane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-phenylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate specific biological pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-1-phenylpropane-1,2-dione
- 1,1,1-Trifluoro-3-phenyl-2-propanone
- 3,3,3-Trifluoro-1-phenylpropane-1,2-diol
Uniqueness
3,3,3-Trifluoro-1-phenylpropane-1,2-diamine is unique due to the presence of both amine groups and the trifluoromethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11F3N2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7-8H,13-14H2 |
InChI Key |
VFHLHVFEVZICPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(F)(F)F)N)N |
Origin of Product |
United States |
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